molecular formula C13H10F3NO2 B1386560 (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol CAS No. 1086376-61-5

(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

Cat. No.: B1386560
CAS No.: 1086376-61-5
M. Wt: 269.22 g/mol
InChI Key: YOAYVPSGGJEMSW-UHFFFAOYSA-N
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Description

(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is a useful research compound. Its molecular formula is C13H10F3NO2 and its molecular weight is 269.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds .

Additionally, this compound has been observed to bind to certain proteins, influencing their conformation and function. This binding can result in changes in protein activity, which may have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In particular, this compound has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism .

Furthermore, this compound has been reported to affect cell proliferation and apoptosis. In certain cell lines, this compound can induce cell cycle arrest and promote programmed cell death, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling .

Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in various cellular processes, including metabolism, proliferation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity .

Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression. These changes can result in altered cellular function and may have implications for the use of this compound in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function. At higher doses, this compound can induce toxic effects, including liver and kidney damage .

Threshold effects have also been observed, where a certain dosage is required to elicit a biological response. Beyond this threshold, the effects of this compound become more pronounced, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites, which may have different biological activities compared to the parent compound .

The metabolic flux of this compound can be influenced by the presence of cofactors and other substrates. Changes in metabolite levels can have downstream effects on cellular processes, including energy production and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity .

For example, this compound has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its distribution and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound has been observed to localize to specific cellular compartments, such as the nucleus and mitochondria .

Targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its effects on gene expression and cellular metabolism. The localization of this compound can also influence its interactions with other biomolecules, further modulating its biological activity .

Properties

IUPAC Name

[4-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)11-2-1-3-12(17-11)19-10-6-4-9(8-18)5-7-10/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAYVPSGGJEMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801193022
Record name Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086376-61-5
Record name Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086376-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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